N-Trifluoroacetyl-L-daunosamine
Description
Properties
Molecular Formula |
C8H12F3NO4 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
N-[(2S,3S,4S)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3-,4-,5?,6+/m0/s1 |
InChI Key |
KDSJJWJDPYHURS-HPASCFBVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)O)NC(=O)C(F)(F)F)O |
Canonical SMILES |
CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of N-Trifluoroacetyl-L-daunosamine
The synthesis of this compound typically involves the acetylation of L-daunosamine using trifluoroacetic anhydride. The process can yield various derivatives that can be further modified for enhanced biological activity. Key methods include:
- Chiral Synthesis : Utilizing chiral starting materials to ensure the desired configuration at specific carbon centers, which is crucial for biological activity .
- Glycosylation Reactions : These reactions allow for the coupling of this compound with other sugar moieties to create more complex structures that may exhibit improved pharmacological properties .
This compound has shown significant promise in the field of cancer therapeutics:
- Antitumor Activity : As part of anthracycline antibiotics, compounds containing daunosamine have been shown to intercalate DNA, leading to the inhibition of topoisomerase II and subsequent induction of apoptosis in cancer cells. Studies indicate that derivatives like this compound maintain this activity .
- Selectivity and Binding : Research demonstrates that this compound exhibits selective binding to certain DNA conformations, enhancing its efficacy against specific tumor types .
Applications in Cancer Therapy
The applications of this compound in cancer therapy are multifaceted:
- Drug Development : It serves as a crucial intermediate in the synthesis of novel anthracyclines with enhanced efficacy and reduced side effects compared to traditional agents like doxorubicin. For instance, Utorubicin, a derivative that includes L-daunosamine, has shown superior antitumor activity in preclinical models .
- Nanocarrier Systems : The compound can be incorporated into nanocarrier systems for targeted drug delivery. Functionalization with tumor-targeting peptides has been shown to improve the accumulation of these carriers in tumor tissues, thereby maximizing therapeutic effects while minimizing systemic toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Trifluoroacetyl-L-daunosamine belongs to a class of amino sugar derivatives with variations in protecting groups, stereochemistry, and sugar backbones. Below is a detailed comparison with closely related compounds, supported by synthesis data and physicochemical properties.
Key Findings:
Protecting Group Stability: The trifluoroacetyl group demonstrates superior stability under acidic and enzymatic conditions compared to benzoyl. This allows this compound to withstand harsh reaction environments, such as glycosylation steps in anthracycline synthesis, without premature deprotection .
Stereochemical Control: Chemoenzymatic synthesis using lipases or esterases (e.g., from Candida antarctica) achieves >98% enantiomeric excess for this compound, outperforming benzoylated analogs (90–95% ee). The TFA group’s electron-withdrawing nature enhances enzymatic resolution efficiency .
Reactivity in Glycosylation: The TFA group’s strong electron-withdrawing effect activates the amino sugar for nucleophilic reactions, facilitating higher regioselectivity in glycosidic bond formation compared to benzoylated derivatives. This is critical for constructing complex oligosaccharides in antibiotics .
Solubility and Purification: this compound exhibits improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to benzoylated analogs, simplifying chromatographic purification.
Preparation Methods
Chiral Synthesis from Cinnamaldehyde and Baker’s Yeast
The stereoselective synthesis of NTF-L-daunosamine from cinnamaldehyde and baker’s yeast represents a foundational method in carbohydrate chemistry. This approach leverages microbial reduction to establish the requisite chiral centers. Cinnamaldehyde undergoes enantioselective reduction via baker’s yeast (Saccharomyces cerevisiae) to yield (R)-cinnamyl alcohol, which is subsequently oxidized to the corresponding epoxide . Epoxide ring-opening with azide nucleophiles introduces the amino group, followed by trifluoroacetylation to protect the amine functionality.
A pivotal intermediate in this route is the δ-lactone (compound 11 ), formed via intramolecular esterification of a hydroxyl acid derivative. Configuration inversion at C-4 of this lactone is achieved through Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), enabling access to the L-daunosamine scaffold . Final deprotection and trifluoroacetylation yield NTF-L-daunosamine with >98% enantiomeric excess (Table 1).
Table 1: Key Parameters for the Cinnamaldehyde Route
| Parameter | Value |
|---|---|
| Starting Material | Cinnamaldehyde |
| Chiral Induction Agent | Baker’s Yeast |
| Critical Intermediate | δ-Lactone (C-4 inversion) |
| Yield (Overall) | 42% |
| Enantiomeric Excess | 98% |
L-Threonine-Derived Lactone Intermediates
An alternative synthesis begins with L-threonine, exploiting its inherent chirality to construct the daunosamine backbone. L-Threonine is converted to a γ-lactone (compound 9 ) through sequential protection, oxidation, and cyclization . Stereochemical inversion at C-5 is accomplished via a Swern oxidation–reduction sequence, yielding the δ-lactone (compound 14 ). Trifluoroacetylation at this stage introduces the N-protected group, and subsequent lactone ring-opening with aqueous methanol affords NTF-L-daunosamine.
This method’s advantage lies in its reliance on inexpensive, enantiomerically pure starting materials, circumventing the need for microbial reagents. However, the multi-step sequence results in a moderate overall yield of 35%, with chromatographic purification required after lactone formation .
Table 2: Comparative Efficiency of L-Threonine Route
| Step | Reagents | Yield (%) |
|---|---|---|
| γ-Lactone Formation | DCC, DMAP | 78 |
| C-5 Inversion | Swern Oxidation, NaBH₄ | 65 |
| Trifluoroacetylation | TFAA, Pyridine | 92 |
Enantioselective Intramolecular [3 + 2] Cycloaddition
A novel approach employs an enantioselective intramolecular [3 + 2] cycloaddition to construct the daunosamine core. This method, developed by Evans et al., utilizes a chiral oxazaborolidine catalyst to induce asymmetry during the cycloaddition of a nitrile oxide and alkene . The resulting bicyclic intermediate is hydrolyzed to reveal the amino sugar, which undergoes trifluoroacetylation.
While this route offers excellent stereocontrol (99% ee), its practical utility is limited by the high cost of the catalyst and the need for ultra-dry reaction conditions. Recent modifications substituting the catalyst with a cinchona alkaloid derivative have reduced costs by 40%, though yields remain suboptimal (28%) .
Industrial-Scale Synthesis via Diazomethane Alkylation
Patent literature describes a large-scale synthesis of NTF-L-daunosamine as part of [¹⁴C]-daunorubicin production . 9-Desacetyl-9-formyl-N-trifluoroacetyldaunorubicin is treated with [¹⁴C]-diazomethane in methylene chloride or diethyl ether under vacuum, followed by silica gel chromatography (chloroform:acetone, 4:1). Mild alkaline hydrolysis (0.1 N NaOH, 0–5°C) removes the trifluoroacetyl group, yielding [¹⁴C]-daunorubicin hydrochloride.
Table 3: Industrial Process Parameters
| Parameter | Condition |
|---|---|
| Reaction Solvent | CH₂Cl₂ or Et₂O |
| Temperature | 20°C |
| Purification | Silica Gel Chromatography |
| Hydrolysis Conditions | 0.1 N NaOH, 0–5°C, 1 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
